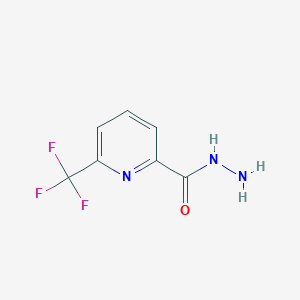

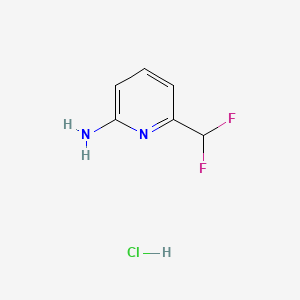

6-(Trifluoromethyl)picolinohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-(Trifluoromethyl)picolinohydrazide is a chemical compound with the molecular formula C7H6F3N3O and a molecular weight of 205.14 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Chemical Reactions Analysis

While specific chemical reactions involving 6-(Trifluoromethyl)picolinohydrazide were not found, trifluoromethyl groups are known to participate in various reactions. For instance, they can be generated by anodic oxidation of sodium triflinate, an inexpensive and readily available CF3 source .Physical And Chemical Properties Analysis

6-(Trifluoromethyl)picolinohydrazide is a laboratory chemical with a molecular weight of 205.14 . Detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis and Spectroscopic Studies : Picolinohydrazide derivatives, such as (Z)-N′-(2-oxoindolin-3-ylidene)picolinohydrazide and its metal complexes, have been synthesized and characterized using spectroscopic techniques. These compounds show potential as growth-inhibiting agents against pathogenic bacteria and exhibit antitumor activity (Rakha, El‐Gammal, Metwally, & El-Reash, 2014).

Application in Sensory Devices

- Fluorescence Probe for Al3+ : A diarylethene with a 6-(hydroxymethyl)picolinohydrazide unit has been developed as a highly selective and sensitive fluorescence probe for aluminum ions (Al3+), showing a remarkable 95-fold enhancement in fluorescence intensity (Zhang, Wang, Liu, Fan, & Pu, 2016).

Chemical and Biological Activity

Anticancer Evaluation : A Benzothiazole derivative, showing broad-spectrum antiproliferative activity against various human cancer cell lines, was synthesized with a structural modification that included a picolinohydrazide unit (El-Damasy, Cho, Nam, Pae, & Keum, 2016).

Ligands in Catalysis : Picolinohydrazides have been evaluated as ligands in the zinc-catalyzed hydrosilylation of ketones, showcasing their utility in chemical catalysis (Surzhko, Roisnel, Le Grel, Grel, Lalli, & Argouarch, 2017).

Magnetic Properties and Molecular Magnets

- Magnetocaloric Effect and Magnetic Relaxation : Hexanuclear lanthanide complexes featuring picolinohydrazide units exhibit remarkable magnetocaloric effects and slow magnetic relaxation behavior, useful in the study of molecular magnets (Wang, Xue, Jing, Ma, Yang, Luo, & Wu, 2020).

Analytical Applications

Visual Detection Sensors : Picolinohydrazide derivatives have been used to develop sensors for detecting various ions like Fe3+ and Cu2+, showcasing their application in environmental monitoring and bioimaging (Goswami, Das, Aich, Sarkar, Mondal, Quah, & Fun, 2013).

Fenton Reaction Acceleration : In environmental chemistry, picolinic acid, a related compound, has been used to accelerate the Fenton reaction for the degradation of pollutants, highlighting its role in environmental remediation (Yang, Shan, Pan, & Pignatello, 2021).

Safety and Hazards

Orientations Futures

Trifluoromethyl groups, such as the one in 6-(Trifluoromethyl)picolinohydrazide, are of significant interest in pharmaceutical and agrochemical products. The comprehensive coverage on trifluoromethylation reactions is expected to enrich the community towards further improvements in the field, in turn improving the propensity towards further development of agrochemical drugs .

Propriétés

IUPAC Name |

6-(trifluoromethyl)pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-3-1-2-4(12-5)6(14)13-11/h1-3H,11H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXMXMWRXBJKKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethyl)picolinohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2586017.png)

![5-((3-methoxybenzyl)thio)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2586018.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2586019.png)

![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2586021.png)

![(E)-4-(Dimethylamino)-N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)but-2-enamide](/img/structure/B2586022.png)

![3-chloro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2586024.png)

![N-(6-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2586025.png)

![Ethyl 5-(3,5-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2586034.png)

![4-fluoro-2-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2586037.png)

![(3S,5S,8R,9S,10S,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B2586038.png)